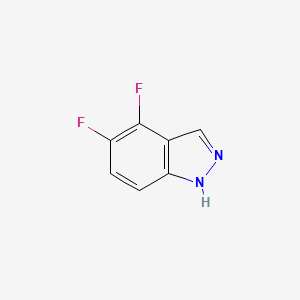![molecular formula C7H4F3N3O B15235150 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)
7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-C]pyrimidin-5-OL core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL typically involves a multi-step process. One common method includes the reaction of methyl-4,4,4-trifluoro-3-oxobutanoate with guanidine, 3-bromoprop-1-yne, and 1-chloropropan-2-one in the presence of magnesium iodide and potassium carbonate under microwave irradiation . This reaction yields the desired product with a moderate yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and the employment of commercially available catalysts and reagents suggest that scalable production is feasible .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, radical initiators, and various catalysts such as zinc chloride and potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL has several scientific research applications:
Medicinal Chemistry: It is used as a structural component in the development of biologically active compounds.
Agrochemistry: The compound finds applications in the synthesis of agrochemicals.
Materials Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidin-5(1H)-one: This compound is structurally similar but lacks the trifluoromethyl group.
Imidazo[1,5-a]pyrimidine: Another similar compound with different substitution patterns.
Uniqueness
The presence of the trifluoromethyl group in 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL imparts unique properties, such as increased lipophilicity and enhanced biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H4F3N3O |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
7-(trifluoromethyl)-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-5-11-1-2-13(5)6(14)12-4/h1-3H,(H,12,14) |
InChI Key |
JKJCWBJODPIOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C=C(NC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)
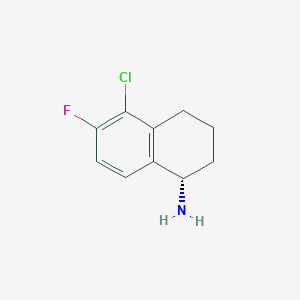
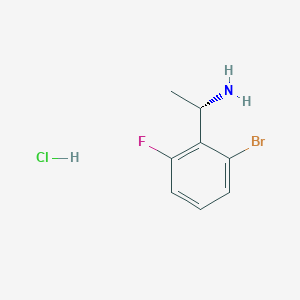
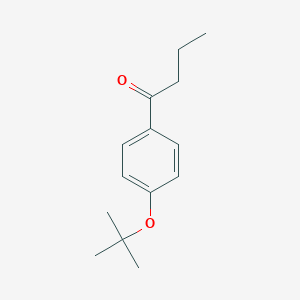
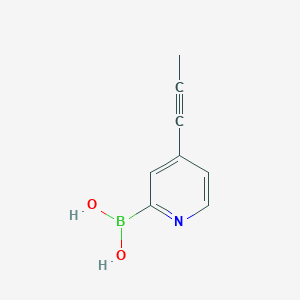
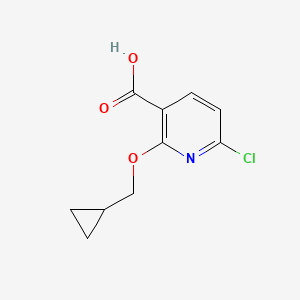
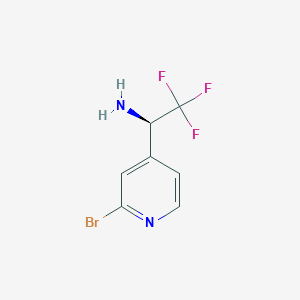

![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
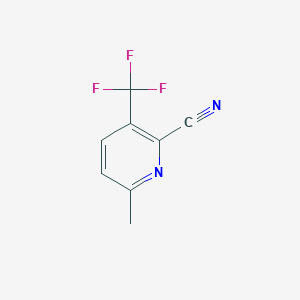
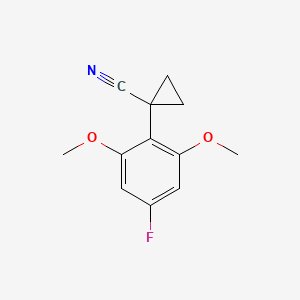
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)

